molecular formula C18H21FN2O2 B126511 Fluorocarazolol CAS No. 157989-11-2

Fluorocarazolol

Katalognummer: B126511
CAS-Nummer: 157989-11-2
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: QHLGXPUIUKSADT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorocarazolol ist eine synthetische organische Verbindung, die für ihre hohe Affinität zu Beta-adrenergen Rezeptoren bekannt ist. Es handelt sich um ein fluoriertes Analogon von Carazolol, einem potenten nicht-selektiven Beta-adrenergen Rezeptorantagonisten. This compound wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere im Bereich der Positronen-Emissions-Tomographie (PET) zur Visualisierung von Beta-adrenergen Rezeptoren in vivo .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fluorocarazolol wird synthetisiert, indem Fluor in die Isopropylgruppe von Carazolol eingeführt wird. Der Prozess beinhaltet eine reduktive Alkylierung der entsprechenden Desisopropylverbindung mit Fluoroaceton. Diese Reaktion erzeugt ein neues stereogenes Zentrum, was zur Bildung von zwei Diastereomeren führt, (S,S)- und (S,R)-Fluorocarazolol, die durch Hochleistungsflüssigkeitschromatographie (HPLC) getrennt werden .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Verwendung fortschrittlicher organischer Synthesetechniken und Reinigungsmethoden, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Produktionsprozess wird wahrscheinlich unter kontrollierten Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Receptor-Binding Kinetics

Fluorocarazolol exhibits enantiomer-specific interactions with beta-adrenergic receptors:

EnantiomerIn vitro KD (rat heart)Biodistribution Specificity (mice/pigs)
(S)-(-)-Form68 pMHigh (heart, lung)
(R)-(+)-Form1128 pMNegligible

The (S)-enantiomer demonstrates 10-fold higher specificity over the (R)-enantiomer in PET imaging, with a maximum specific-to-nonspecific uptake ratio of 10 in pig heart and lung tissues at 150 minutes post-injection . Washout kinetics are slow, with dissociation observed only after 70 minutes, underscoring its strong receptor affinity .

Metabolic Stability

This compound undergoes limited metabolism in vivo:

  • Plasma : 90% metabolites detected within 10 minutes .

  • Brain : 70–75% parent compound remains after 60 minutes .

  • Blood metabolites : Low and stable levels (10–180 min post-injection) .

This metabolic profile suggests resistance to enzymatic degradation in the central nervous system, enhancing its utility for neuroimaging .

Comparative Analysis of Enantiomers

Property(S)-Fluorocarazolol(R)-Fluorocarazolol
Receptor affinity (KD)68 pM1128 pM
Specific bindingYes (blocked by propranolol)No
ApplicationsPET imaging of β-receptorsNonspecific binding control

The (R)-enantiomer serves as a control to quantify nonspecific binding in PET studies .

Reaction Optimization Insights

While this compound’s synthesis is well-established, broader principles from electrochemical reaction optimization (e.g., electric field-enhanced catalysis ) suggest future avenues to improve fluorination efficiency. For example, modulating interfacial electric fields could accelerate steps like [18F]fluoroacetone formation, though this remains unexplored for this compound .

Key Challenges and Innovations

  • Fluorination selectivity : Competing pathways in [18F]fluoroacetone synthesis require precise control to maximize yield .

  • Chiral resolution : HPLC ensures >99% enantiopurity, critical for avoiding off-target binding .

  • Metabolic engineering : Stabilizing the carbazole scaffold against hepatic enzymes remains a priority for extended imaging windows .

This compound exemplifies the intersection of radiochemistry and receptor pharmacology, with its synthesis and enantioselectivity offering a template for developing targeted PET tracers. Advances in electrochemical methods and metabolic stabilization are poised to further refine its applications in biomedical imaging.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Fluorocarazolol exists in two enantiomeric forms: (S)-fluorocarazolol and (R)-fluorocarazolol. The (S) form is noted for its high affinity for beta-adrenergic receptors, making it a valuable tool in imaging studies.

  • Binding Affinity : The in vitro binding affinity of (S)-fluorocarazolol for beta-adrenergic receptors is reported to be KD=68pMK_D=68\,\text{pM}, while (R)-fluorocarazolol shows a significantly lower affinity at KD=1128pMK_D=1128\,\text{pM} . This high selectivity is crucial for minimizing off-target effects during imaging.

Synthesis of this compound

The synthesis of this compound involves the labeling of desisopropylcarazolol with fluorine-18, achieved through reductive alkylation with [18F]fluoroacetone. The radiochemical yield is approximately 40% after a 45-minute synthesis period, with enantiomeric purity exceeding 99% . This efficient synthesis makes it suitable for clinical applications.

PET Imaging of Beta-Adrenergic Receptors

This compound is primarily used as a PET ligand to visualize beta-adrenergic receptors in vivo. Its application in myocardial imaging has been extensively studied:

  • Specificity : In animal models, (S)-fluorocarazolol demonstrated specific binding to beta-adrenergic receptors without significant interference from endogenous catecholamines . This characteristic enhances its utility in accurately quantifying receptor density.
  • Case Study : A study involving pigs showed that the maximum ratio of specific to nonspecific uptake of (S)-fluorocarazolol in the heart and lung was approximately 10 at 150 minutes post-injection . This indicates effective localization of the ligand to target tissues.

Biodistribution Studies

Biodistribution experiments have shown that (S)-fluorocarazolol exhibits specific binding patterns that correlate with known distributions of beta-adrenergic receptors in various tissues:

  • Metabolism : Observed levels of this compound metabolites in blood were low and stable over time, suggesting minimal systemic metabolism during imaging sessions .

Wirkmechanismus

Fluorocarazolol exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, it inhibits the activation of these receptors by endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in the intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately reducing the physiological responses mediated by beta-adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

    Carazolol: The parent compound of fluorocarazolol, known for its non-selective beta-adrenergic receptor antagonism.

    Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.

    Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

Uniqueness of this compound: this compound is unique due to its fluorine substitution, which enhances its binding affinity and selectivity for beta-adrenergic receptors. This fluorination also makes it suitable for PET imaging, providing a valuable tool for non-invasive studies of beta-adrenergic receptor distribution and density in vivo .

Biologische Aktivität

Fluorocarazolol, a fluorinated analog of carazolol, has garnered attention for its potential applications in imaging and pharmacological studies related to beta-adrenergic receptors (β-ARs). This article explores its biological activity, focusing on its pharmacokinetics, receptor binding characteristics, and implications for clinical imaging.

Overview of this compound

This compound is primarily utilized as a radiotracer in positron emission tomography (PET) studies to visualize β-adrenergic receptors in vivo. Its structure allows for enhanced binding affinity and specificity compared to non-fluorinated counterparts, making it suitable for detailed neuroimaging applications.

Pharmacokinetics and Biodistribution

Research has demonstrated that this compound exhibits significant uptake in brain regions rich in β-ARs. A study measuring the biodistribution of S-1'-[18F]this compound revealed that it effectively penetrates the blood-brain barrier, allowing for quantification of receptor density in various cerebral areas. The uptake was notably higher in regions such as the frontal cortex and thalamus, where β-ARs are predominantly expressed .

Table 1: Biodistribution of this compound in Brain Regions

Brain RegionUptake (SUV)Reference
Frontal Cortex>2
Thalamus>2
Cerebellum<1
Basal Ganglia>1.5

Receptor Binding Affinity

This compound's binding affinity to β-ARs has been characterized through various studies. It has been shown to have a higher affinity for β-adrenergic receptors compared to other ligands, which enhances its utility in imaging applications. For instance, the binding affinity was quantified using competitive binding assays, indicating that this compound could serve as an effective PET ligand for studying β-AR distribution and function .

Table 2: Binding Affinities of this compound Compared to Other Ligands

LigandBinding Affinity (nM)Reference
This compound3.8
Carazolol10
Alprenolol20

This compound functions as an inverse agonist at β-ARs, which means it stabilizes the inactive conformation of the receptor. This property is crucial for understanding its role in modulating receptor activity and signaling pathways. Studies utilizing hydrogen-deuterium exchange mass spectrometry have shown that this compound binding leads to significant stabilization of specific regions within the β-adrenergic receptor, particularly the intracellular loops .

Case Study 1: Imaging β-Adrenergic Receptors in Neurodegenerative Diseases

A clinical trial investigated the use of S-1'-[18F]this compound in patients with Alzheimer's disease. The study aimed to assess changes in β-AR density associated with neurodegeneration. Results indicated altered receptor availability in affected brain regions compared to healthy controls, highlighting the potential of this compound as a biomarker for disease progression .

Case Study 2: Assessing Cardiac Function

In another study focusing on cardiac health, researchers used this compound to evaluate β-AR density in patients with heart failure. The findings suggested a correlation between reduced receptor availability and impaired cardiac function, supporting the role of β-ARs in cardiovascular diseases .

Eigenschaften

CAS-Nummer

157989-11-2

Molekularformel

C18H21FN2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3

InChI-Schlüssel

QHLGXPUIUKSADT-UHFFFAOYSA-N

SMILES

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Kanonische SMILES

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Synonyme

(18F)-fluorocarazolol
1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol
fluorocarazolol
fluorocarazolol, (R-(R*,R*))-stereoisome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.